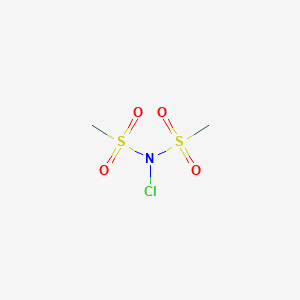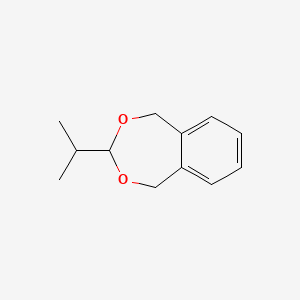
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine is an organic compound that belongs to the class of benzodioxepines These compounds are characterized by a dioxepine ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with an appropriate alkylating agent, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen or nitro groups onto the benzene ring.
科学的研究の応用
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzodioxepine: Lacks the propan-2-yl group, resulting in different chemical properties.
Dioxepine: Similar ring structure but without the benzene ring fusion.
Catechol Derivatives: Share the catechol moiety but differ in the overall structure.
Uniqueness
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
65774-87-0 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
3-propan-2-yl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C12H16O2/c1-9(2)12-13-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12H,7-8H2,1-2H3 |
InChIキー |
WLYWICTYNHOBRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1OCC2=CC=CC=C2CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
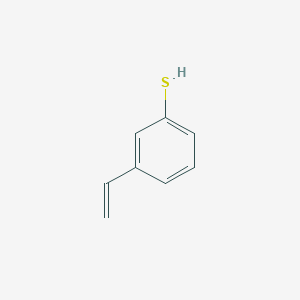

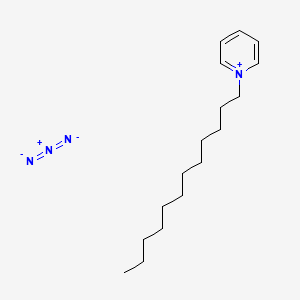
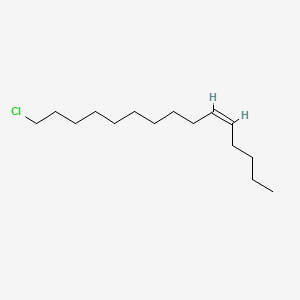

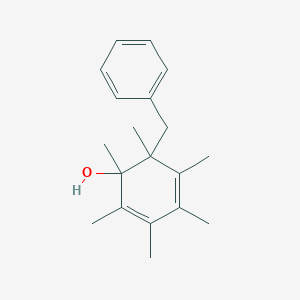

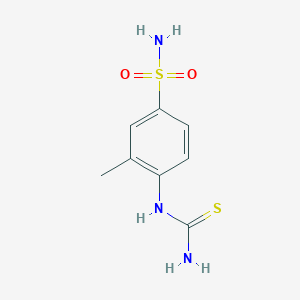
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)

